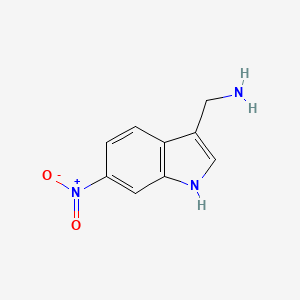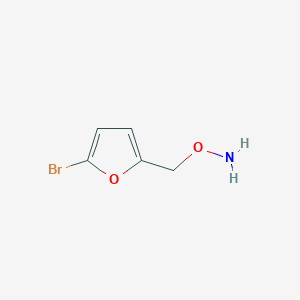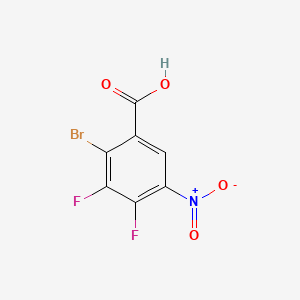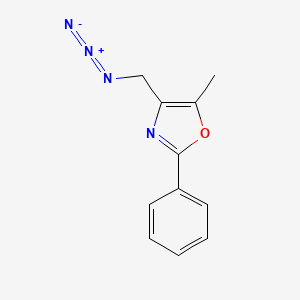
(6-nitro-1H-indol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-nitro-1H-indol-3-yl)methanamine is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The nitro group at the 6th position and the methanamine group at the 3rd position of the indole ring make this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-nitro-1H-indol-3-yl)methanamine typically involves the nitration of indole followed by the introduction of the methanamine group. One common method involves the nitration of indole using nitric acid and sulfuric acid to introduce the nitro group at the 6th position. This is followed by a Mannich reaction to introduce the methanamine group at the 3rd position.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(6-nitro-1H-indol-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanamine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Various alkylating agents and nucleophiles can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield (6-amino-1H-indol-3-yl)methanamine, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(6-nitro-1H-indol-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-nitro-1H-indol-3-yl)methanamine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methanamine group can also participate in hydrogen bonding and other interactions with biological molecules. These interactions can lead to various biological effects, including inhibition of enzymes and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(6-amino-1H-indol-3-yl)methanamine: Similar structure but with an amino group instead of a nitro group.
(6-chloro-1H-indol-3-yl)methanamine: Similar structure but with a chloro group instead of a nitro group.
(6-methyl-1H-indol-3-yl)methanamine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group at the 6th position makes (6-nitro-1H-indol-3-yl)methanamine unique compared to its analogs. The nitro group imparts different electronic properties and reactivity, which can lead to distinct biological and chemical behaviors. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
(6-nitro-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H9N3O2/c10-4-6-5-11-9-3-7(12(13)14)1-2-8(6)9/h1-3,5,11H,4,10H2 |
InChI Key |
IIUNORGPLJQTKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)

amine](/img/structure/B13540285.png)





